N-(2,1,3-benzothiadiazol-4-yl)-5-bromopyridine-3-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-5-bromopyridine-3-carboxamide is a complex organic compound that features a benzothiadiazole moiety fused with a bromopyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-bromopyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiadiazole core, which is then coupled with a bromopyridine derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide or toluene. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2,1,3-benzothiadiazol-4-yl)-5-bromopyridine-3-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it valuable for understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its optoelectronic properties. It can be used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The pathways involved can vary depending on the specific application, but often include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine
- 4-amino-2,1,3-benzothiadiazole
- N-(2,1,3-benzothiadiazol-4-yl)-1-benzofuran-2-carboxamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-5-bromopyridine-3-carboxamide stands out due to its unique combination of a benzothiadiazole core with a bromopyridine carboxamide group. This structure imparts distinct electronic and chemical properties, making it particularly valuable for applications in optoelectronics and medicinal chemistry.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-bromopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN4OS/c13-8-4-7(5-14-6-8)12(18)15-9-2-1-3-10-11(9)17-19-16-10/h1-6H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZPBKFSYQGKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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